5-Amino-3-(3-bromo-2-fluorophenyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(3-bromo-2-fluorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a bromo-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-bromo-2-fluorophenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Substitution with Bromo-Fluorophenyl Group: The bromo-fluorophenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate bromo and fluoro-substituted phenyl derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(3-bromo-2-fluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using amines or electrophilic substitution using halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
5-Amino-3-(3-bromo-2-fluorophenyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-bromo-2-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application, but generally, the compound may inhibit or activate certain biological processes by binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(3-chloro-2-fluorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(3-bromo-2-chlorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(3-bromo-2-methylphenyl)-1H-1,2,4-triazole
Uniqueness
5-Amino-3-(3-bromo-2-fluorophenyl)-1H-1,2,4-triazole is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C8H6BrFN4 |
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Molecular Weight |
257.06 g/mol |
IUPAC Name |
5-(3-bromo-2-fluorophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6BrFN4/c9-5-3-1-2-4(6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
InChI Key |
GXIQNUAGQRDUEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C2=NC(=NN2)N |
Origin of Product |
United States |
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